molecular formula C18H15NO2 B14531652 2-Methoxy-5-[3-(3-methylphenyl)acryloyl]benzonitrile CAS No. 62490-51-1

2-Methoxy-5-[3-(3-methylphenyl)acryloyl]benzonitrile

Cat. No.: B14531652
CAS No.: 62490-51-1
M. Wt: 277.3 g/mol
InChI Key: GLELOSVVBDJWGC-UHFFFAOYSA-N
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Description

2-Methoxy-5-[3-(3-methylphenyl)acryloyl]benzonitrile is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[3-(3-methylphenyl)acryloyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the acrylate intermediate: This step involves the reaction of 3-methylbenzaldehyde with an appropriate acrylating agent under basic conditions to form the acrylate intermediate.

    Coupling reaction: The acrylate intermediate is then coupled with 2-methoxy-5-bromobenzonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[3-(3-methylphenyl)acryloyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include 2-methoxy-5-[3-(3-methylphenyl)acryloyl]benzoic acid.

    Reduction: Products may include 2-methoxy-5-[3-(3-methylphenyl)acryloyl]benzylamine.

    Substitution: Products may include various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methoxy-5-[3-(3-methylphenyl)acryloyl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[3-(3-methylphenyl)acryloyl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol: Shares the methoxy and methyl groups but lacks the acrylate and nitrile functionalities.

    3-Methoxy-5-methylphenylboronic acid: Contains a boronic acid group instead of the nitrile and acrylate groups.

    3-Methoxy-5-methylphenyl isocyanate: Features an isocyanate group instead of the nitrile and acrylate groups.

Uniqueness

2-Methoxy-5-[3-(3-methylphenyl)acryloyl]benzonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications.

Properties

CAS No.

62490-51-1

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-methoxy-5-[3-(3-methylphenyl)prop-2-enoyl]benzonitrile

InChI

InChI=1S/C18H15NO2/c1-13-4-3-5-14(10-13)6-8-17(20)15-7-9-18(21-2)16(11-15)12-19/h3-11H,1-2H3

InChI Key

GLELOSVVBDJWGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC(=C(C=C2)OC)C#N

Origin of Product

United States

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